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Compound Name: 3,4-Dimethyl-1-pentanol

Cat. No.: B1606748 Get Quote

An In-depth Technical Guide on the Toxicological Data for C7 Alcohols

This technical guide provides a comprehensive overview of the available toxicological data for

C7 alcohols, with a primary focus on n-heptanol and its isomers. The information is intended for

researchers, scientists, and drug development professionals, presenting quantitative data,

experimental protocols, and insights into the mechanisms of toxicity.

Acute Toxicity
C7 alcohols generally exhibit low acute toxicity following oral and dermal exposure.

Table 1: Acute Toxicity of C7 Alcohols

Chemical
Test
Species

Route Endpoint Value Reference

n-Heptanol Rat Oral LD50
5500 - 6200

mg/kg
[1]

n-Heptanol Rabbit Dermal LD50 >2000 mg/kg [2]

3-Heptanol Rat Oral LD50 1870 mg/kg [3]

3-Heptanol Rabbit Dermal LD50 4360 µL/kg [3]

Experimental Protocols for Acute Toxicity
Oral Toxicity (OECD 420: Fixed Dose Procedure):
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The acute oral toxicity of C7 alcohols is typically assessed using the Fixed Dose Procedure

outlined in OECD Guideline 420.[4][5][6][7][8] This method aims to determine a dose that

produces evident toxicity without causing mortality.

Sighting Study: A preliminary study is conducted on single animals to determine the

appropriate starting dose for the main study. Doses are selected from fixed levels of 5, 50,

300, and 2000 mg/kg.[4]

Main Study: Groups of at least five animals of a single sex (usually female) are administered

the test substance by gavage.[8] The animals are observed for a minimum of 14 days for

signs of toxicity and mortality.[4]

Observations: Clinical signs, body weight changes, and any instances of mortality are

recorded. A gross necropsy is performed on all animals at the end of the study.[7]

Dermal Toxicity (OECD 402):

While not explicitly detailed in the search results for C7 alcohols, acute dermal toxicity is

generally assessed following OECD Guideline 402. This involves the application of the test

substance to a shaved area of the skin of the test animal (typically rats or rabbits) for 24 hours.

The animals are then observed for 14 days for signs of toxicity and mortality.

Acute Oral Toxicity Testing Workflow (OECD 420)
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Acute Oral Toxicity Workflow

Irritation and Sensitization
C7 alcohols are generally considered to be mild skin irritants and serious eye irritants. They

have a low potential for skin sensitization.

Table 2: Irritation and Sensitization Potential of C7 Alcohols

Chemical Test Species Result Reference

n-Heptanol
Skin Irritation

(OECD 404)
Rabbit Mild irritant [1]

n-Heptanol
Eye Irritation

(OECD 405)
Rabbit Irritating [1]

n-Heptanol

Skin

Sensitization

(OECD 429)

Mouse Mildly sensitizing [1]

2-Heptanol Skin Irritation Mild irritant [4]

2-Heptanol Eye Irritation Severely irritating [4]

3-Heptanol
Skin and Eye

Irritation
Irritating [3]

4-Heptanol Eye Irritation Irritant [6]

Experimental Protocols for Irritation and Sensitization
Dermal Irritation (OECD 404):

This test evaluates the potential of a substance to cause skin irritation.[3][9][10][11][12]

Procedure: A single dose of the test substance is applied to a small area of skin

(approximately 6 cm²) of an albino rabbit.[3][12] The exposure period is typically 4 hours.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://assets.publishing.service.gov.uk/media/5a758d4fed915d6faf2b3dee/COM_2015_S2_Alcohol_and_Mutagenicity_Statement.pdf
https://assets.publishing.service.gov.uk/media/5a758d4fed915d6faf2b3dee/COM_2015_S2_Alcohol_and_Mutagenicity_Statement.pdf
https://assets.publishing.service.gov.uk/media/5a758d4fed915d6faf2b3dee/COM_2015_S2_Alcohol_and_Mutagenicity_Statement.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/3-Heptanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Heptanol
https://chemview.epa.gov/chemview/proxy?filename=HC661198.pdf
https://hhpprtv.ornl.gov/issue_papers/HeptaneN.pdf
https://chemview.epa.gov/chemview/proxy?filename=HC661198.pdf
https://www.science.gov/topicpages/r/repeat-dose+toxicity+study
https://pubchem.ncbi.nlm.nih.gov/compound/2-Heptanol
https://pmc.ncbi.nlm.nih.gov/articles/PMC10099214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6668865/
https://chemview.epa.gov/chemview/proxy?filename=HC661198.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6668865/
https://chemview.epa.gov/chemview/proxy?filename=HC661198.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at

specified intervals over 14 days.[3]

Eye Irritation (OECD 405):

This test assesses the potential of a substance to cause eye irritation or corrosion.[13][14][15]

[16][17]

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye

of an albino rabbit. The other eye serves as a control.[14][15]

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and

chemosis at 1, 24, 48, and 72 hours after application.[14]

Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA):

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[1]

[18][19][20][21]

Principle: Sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of

application. This proliferation is proportional to the dose and potency of the allergen.[20]

Procedure: The test substance is applied to the dorsal surface of the ears of mice for three

consecutive days.[18] On day 6, the draining auricular lymph nodes are excised, and the

proliferation of lymphocytes is measured, typically by the incorporation of 3H-methyl

thymidine.[1]

Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test

group to the vehicle control group. An SI of ≥3 is generally considered a positive result.[1]

Repeated-Dose Toxicity
Subchronic oral toxicity studies have been conducted for n-heptanol and some of its branched

isomers.

Table 3: Repeated-Dose Toxicity of C7 Alcohols
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Chemical
Test
Species

Route
Study
Duration

NOAEL

Key
Findings
at
LOAEL/Hi
gher
Doses

Referenc
e

n-Heptanol Rat
Oral

(gavage)

28-42 days

(OECD

422)

1000

mg/kg/day

(reproducti

ve/develop

mental)

No adverse

effects on

parental

animals or

reproductiv

e/develop

mental

parameters

observed

up to the

highest

dose.

[22]

2,6-

Dimethyl-2-

heptanol

Rat Oral (diet)

28-42 days

(OECD

422)

238

mg/kg/day

(systemic)

Not

specified in

snippet.

[10]

2,6-

Dimethyl-4-

heptanol

Rat Oral

28-42 days

(OECD

422)

17

mg/kg/day

(systemic)

Increased

relative

kidney

weights in

females at

both dose

levels.

[8]

Experimental Protocol for Combined Repeated-Dose
and Reproductive/Developmental Toxicity (OECD 422)
This screening test provides information on both systemic toxicity and potential effects on

reproduction and development.[23][24]
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Dosing: The test substance is administered daily by oral gavage to groups of male and

female rats. Males are dosed for a minimum of four weeks, and females are dosed for

approximately 63 days, including pre-mating, mating, gestation, and lactation periods.[23]

Observations:

Systemic Toxicity: Clinical observations, body weight, food and water consumption,

hematology, clinical chemistry, and organ weights are recorded. Histopathological

examination of major organs is performed.

Reproductive/Developmental Toxicity: Mating performance, fertility, gestation length, and

litter size are assessed. Pups are examined for viability, clinical signs, and body weight

gain.[23]

Genotoxicity
In vitro studies suggest that C7 alcohols are not mutagenic.

Table 4: Genotoxicity of C7 Alcohols

Chemical Test System Result Reference

n-Heptanol Ames test Negative [1]

2,6-Dimethyl-2-

heptanol
Ames test Negative [10]

2,6-Dimethyl-4-

heptanol
BlueScreen assay Negative [8]

Experimental Protocols for Genotoxicity
Bacterial Reverse Mutation Test (Ames Test - OECD 471):

This is a widely used in vitro test to detect gene mutations.[25][26]

Principle: The test uses strains of Salmonella typhimurium and Escherichia coli with

mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A
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mutagen can cause a reverse mutation, restoring the ability of the bacteria to grow in an

amino acid-deficient medium.[25]

Procedure: The test substance is incubated with the bacterial strains, with and without a

metabolic activation system (S9 mix), and plated on a minimal medium. The number of

revertant colonies is counted after a suitable incubation period.

In Vitro Micronucleus Test (OECD 487):

This test detects chromosomal damage (clastogenicity) or changes in chromosome number

(aneugenicity).[25]

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome

fragments or whole chromosomes that are not incorporated into the daughter nuclei during

cell division.

Procedure: Mammalian cells are exposed to the test substance, and the frequency of

micronucleated cells is determined.

Carcinogenicity
There are no available data on the carcinogenicity of C7 alcohols from long-term bioassays.

The National Toxicology Program (NTP) has not conducted carcinogenicity studies on C7

alcohols.[8][21][27][28]

Toxicokinetics
The toxicokinetics of C7 alcohols are expected to be similar to other short-chain alcohols.

Absorption: C7 alcohols are likely to be rapidly absorbed from the gastrointestinal tract.[18]

Distribution: They are expected to distribute into the total body water.[18]

Metabolism: The primary route of metabolism is likely oxidation in the liver by alcohol

dehydrogenase (ADH) and cytochrome P450 enzymes (particularly CYP2E1) to the

corresponding aldehyde and then to the carboxylic acid.[18] Studies on n-heptane, a

precursor to heptanols, show that it is metabolized to various heptanols (1-, 2-, 3-, and 4-

heptanol) and further oxidized.[29]
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Excretion: The metabolites are expected to be excreted primarily in the urine. A small

percentage of the parent alcohol may be excreted unchanged in the breath, urine, and

sweat.[18]

Mechanisms of Toxicity
The toxicity of C7 alcohols is thought to be mediated by a combination of non-specific effects

on cell membranes and more specific interactions with cellular components.
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Proposed Signaling Pathway for C7 Alcohol-Induced Cellular Effects
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Effects on Cell Membranes and Ion Channels
Heptanol is known to affect cell-to-cell communication by uncoupling gap junctions.[22][30] It

has also been shown to inhibit sodium and calcium currents in cardiac myocytes.[31] These

effects can disrupt normal physiological processes that rely on coordinated cellular activity.

Intracellular Signaling
Calcium Signaling: By affecting ion channels and gap junctions, heptanol can disrupt

intracellular calcium signaling.[22][28]

Protein Kinase C (PKC): Alcohols can modulate the activity of PKC, a key enzyme in many

signaling pathways.[7][32] The effects can be complex, with both activation and inhibition

reported depending on the specific conditions.[33]

MAP Kinases (MAPK): The MAPK signaling pathway is involved in cellular processes like

proliferation and stress responses. Ethanol has been shown to modulate MAPK signaling,

and it is plausible that C7 alcohols could have similar effects.[31][34][35]

Oxidative Stress
A common mechanism of alcohol-induced toxicity is the generation of reactive oxygen species

(ROS) during their metabolism.[5][12][18][22][36] This can lead to oxidative stress, causing

damage to cellular components like lipids, proteins, and DNA, and ultimately leading to cellular

dysfunction.[5]
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Toxicological Profile of C7 Alcohol Isomers

Primary Alcohol Secondary Alcohols Branched Alcohols

C7 Alcohols

n-Heptanol 2-Heptanol 3-Heptanol 4-Heptanol 2,6-Dimethyl-2-heptanol 2,6-Dimethyl-4-heptanol

Low Acute Toxicity
Mild Skin Irritant

Eye Irritant
Low Sensitization Potential
No Genotoxicity (in vitro)

Mild Skin Irritant
Severe Eye Irritant

Harmful if Swallowed
Skin & Eye Irritant Eye Irritant No Genotoxicity No Genotoxicity

Kidney Effects (repeated dose)
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C7 Alcohol Isomer Toxicity

Conclusion
The available toxicological data for C7 alcohols indicate a generally low order of acute toxicity.

They are considered to be mild skin irritants and more significant eye irritants, with a low

potential for skin sensitization. Repeated-dose studies suggest that the liver and kidneys may

be target organs at higher doses. In vitro genotoxicity studies have been negative. However,

there is a notable lack of data on the carcinogenicity and in vivo genotoxicity of C7 alcohols.

Further research is needed to fully characterize the toxicological profile of all C7 alcohol

isomers and to elucidate the specific molecular mechanisms underlying their toxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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